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Centanafadine Metabolism & Drug Interaction Profile

The table below summarizes the core quantitative data on centanafadine's metabolic pathway and

interaction potential.

Aspect Key Findings Clinical/Experimental Context

Primary Metabolic
Pathway

Metabolized by monoamine
oxidase A (MAO-A) [1].

Not a substrate for major CYP enzymes; low
inherent potential for CYP-mediated

interactions [1].

Enzyme
Inhibition/Induction

No functional activity at

receptors, transporters, or
ion channels at clinically

relevant concentrations [1].

In vitro studies show no significant inhibition

or induction of CYP enzymes [1].

Effect on Cardiac
Repolarization (QTc)

No clinically meaningful

effect [1].

C-QTc analysis in a thorough QT study

revealed a non-significant slope: -0.001
ms/(ng/mL). Predicted ΔΔQTcF at

supratherapeutic dose (800 mg): -2.72 ms
[1].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s651680?utm_src=pdf-body
https://www.smolecule.com/products/s651680?utm_src=pdf-interest
https://www.smolecule.com/products/s651680?utm_src=pdf-body
https://www.smolecule.com/products/s651680?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314114/
https://www.smolecule.com/products/s651680?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Aspect Key Findings Clinical/Experimental Context

Impact of Organ
Impairment

No clinically relevant PK
changes in moderate hepatic

or severe renal impairment
[1].

Suggests dosage adjustment may not be
required in these populations.

Experimental Protocols for Key Assays

Concentration-QTc (C-QTc) Analysis

This is the standard method to evaluate a drug's potential to delay cardiac repolarization.

1. Study Design: A double-blind, randomized, placebo- and active-controlled (e.g., moxifloxacin 400
mg), crossover trial in healthy adults [1].

2. Dosing: A supratherapeutic dose of centanafadine (e.g., 800 mg total daily dose) is administered
to maximize exposure and test for ECG effects [1].

3. ECG Assessment: Continuous digital 12-lead ECG monitoring is performed. Multiple ECG traces
are extracted at predefined time points (e.g., -0.75, -0.5, -0.25 hours pre-dose and at 1, 2, 3, 4, 5, 6,

7, 8, 10, 12, and 16 hours post-dose) over 24 hours [1].
4. PK Sampling: Blood samples are collected concurrently to measure plasma concentrations of

centanafadine and its major metabolite [1].
5. Statistical Analysis: The primary endpoint is the placebo-corrected change from baseline in QTc

(ΔΔQTc). A linear mixed-effects model is used to evaluate the relationship between drug
concentration and ΔΔQTcF (the C-QTc relationship). Assay sensitivity is confirmed by a significant C-

QTc relationship for the positive control (moxifloxacin) [1].

In Vitro CYP Inhibition/Phenotyping

These studies are conducted preclinically to guide clinical development.

1. Enzyme Inhibition: Centanafadine is incubated with human liver microsomes or recombinant
CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) and known probe substrates. The rate of metabolite

formation from the probe substrate in the presence of centanafadine is compared to the control rate
to determine if centanafadine acts as an inhibitor [2].
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2. Enzyme Phenotyping (Reaction Phenotyping): To identify the enzyme(s) responsible for

centanafadine's metabolism, it is incubated with a panel of individual recombinant CYP enzymes or
in human liver microsomes with chemical inhibitors or antibodies specific to each major CYP enzyme.

The formation of the major metabolite (EB-10601) is tracked to identify the contributing enzymes [1].

The following diagram illustrates the primary metabolic pathway of centanafadine and the key experiments

to assess its drug interaction potential.
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Research Implications & Guidance

For scientists designing clinical trials or evaluating centanafadine:

Low Interaction Concern: The evidence indicates a low risk of pharmacokinetic drug-drug
interactions via CYP pathways. Co-administration with CYP inhibitors or inducers is unlikely to
significantly alter centanafadine exposure [1].

Serotonergic Activity Consideration: As a norepinephrine-dopamine-serotonin reuptake inhibitor
(NDSRI), the primary drug interaction consideration is pharmacodynamic. Use with other serotonergic

agents (e.g., SSRIs, SNRIs, TCAs, tramadol) requires monitoring for the potential emergence of
serotonin syndrome [3] [1].

Clinical Safety Profile: The well-defined safety profile from long-term studies shows that adverse
events like insomnia, nausea, diarrhea, and headache are typically mild to moderate. This supports

its viability for chronic treatment where polypharmacy is common [4].
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Frequently Asked Questions (FAQs)

Q: Does centanafadine require dosage adjustment when co-administered with strong CYP3A4

inhibitors like ketoconazole? A: Based on its non-CYP metabolism, dosage adjustment is likely

unnecessary. However, always refer to the latest official prescribing information.

Q: Can centanafadine be safely used in patients with renal or hepatic impairment? A: Pharmacokinetic

studies indicate that no clinically relevant changes were observed in individuals with moderate hepatic or

severe renal impairment. This suggests that dosage adjustment may not be required in these populations, but

clinical monitoring is advised [1].

Q: Is there an abuse potential associated with centanafadine? A: Clinical data suggests centanafadine

has less abuse potential than classic stimulants. A human abuse liability study indicated it was initially

aversive and considered unlikely to be abused by known stimulant users [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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